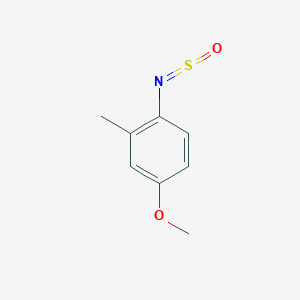![molecular formula C13H13O7- B14612904 4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate CAS No. 58510-20-6](/img/structure/B14612904.png)
4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate is a complex organic compound that features a combination of hydroxybenzoyl and oxobutanoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate typically involves the esterification of 4-hydroxybenzoic acid with ethylene glycol, followed by the reaction with succinic anhydride. The reaction conditions often include the use of a catalyst such as sulfuric acid and heating under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the oxobutanoate moiety can be reduced to an alcohol.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions.
Major Products
Oxidation: Formation of 4-{2-[(4-Ketobenzoyl)oxy]ethoxy}-4-oxobutanoate.
Reduction: Formation of 4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-hydroxybutanoate.
Substitution: Formation of 4-hydroxybenzoic acid and ethylene glycol.
Scientific Research Applications
4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate involves its interaction with various molecular targets. The hydroxybenzoyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The oxobutanoate moiety may also interact with cellular components, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-[(2-Hydroxyethoxy)carbonyl]benzoic acid: Shares a similar structure but lacks the oxobutanoate group.
4-Ethoxy-4-oxobutanoic acid: Contains the oxobutanoate moiety but differs in the substituent groups.
4-Ethoxy-2-hydroxybenzoic acid: Similar in structure but with different functional groups.
Uniqueness
4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate is unique due to the combination of hydroxybenzoyl and oxobutanoate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
58510-20-6 |
|---|---|
Molecular Formula |
C13H13O7- |
Molecular Weight |
281.24 g/mol |
IUPAC Name |
4-[2-(4-hydroxybenzoyl)oxyethoxy]-4-oxobutanoate |
InChI |
InChI=1S/C13H14O7/c14-10-3-1-9(2-4-10)13(18)20-8-7-19-12(17)6-5-11(15)16/h1-4,14H,5-8H2,(H,15,16)/p-1 |
InChI Key |
WWQBDWGPVGYHFF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCOC(=O)CCC(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[(carboxymethyl)amino]-, 1-ethyl ester](/img/structure/B14612821.png)



![3-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14612860.png)

![1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone](/img/structure/B14612865.png)

![2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride](/img/structure/B14612884.png)

![1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one](/img/structure/B14612893.png)
![2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B14612897.png)


